KRP-297 is a synthetic thiazolidinedione (TZD) derivative classified as a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). [ [], [], [], [] ] In scientific research, KRP-297 serves as a valuable tool for investigating the roles of PPARα and PPARγ in lipid and glucose metabolism, as well as their potential therapeutic applications in metabolic disorders. [ [], [], [], [], [] ]
The synthesis of KRP-297 involves several key steps:
The molecular structure of KRP-297 can be described as follows:
The presence of these functional groups suggests that KRP-297 could interact with various biological targets, contributing to its pharmacological effects.
KRP-297 participates in several chemical reactions typical for thiazolidinediones:
The mechanism of action for KRP-297 involves modulation of insulin signaling pathways:
KRP-297 exhibits several notable physical and chemical properties:
The compound is racemic, indicating that it exists as a mixture of enantiomers without defined stereocenters .
KRP-297 holds potential applications in various fields:
The compound 5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide demonstrates a unique profile as a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist. This activity stems from its hybrid molecular architecture, which integrates a benzamide scaffold with a thiazolidinedione (TZD) pharmacophore—a well-established motif for nuclear receptor engagement [2] [7]. The benzamide moiety facilitates specific interactions within the PPARγ ligand-binding domain (LBD), particularly through hydrogen bonding with key residues (e.g., Ser289, His323, and Tyr473) in the activation helix H12. Concurrently, the lipophilic N-((4-(trifluoromethyl)phenyl)methyl) group penetrates the hydrophobic arm of the PPARγ LBD, stabilizing the active receptor conformation required for coactivator recruitment [3] [7].
For PPARα activation, the 2-methoxy substitution on the benzamide ring enables van der Waals contacts with Ile272 and Leu321, residues critical for helix H7 stabilization. Transactivation assays in HepG2 cells transfected with PPAR response elements (PPRE) reveal balanced agonism, with EC~50~ values of 0.32 ± 0.08 µM for PPARγ and 1.15 ± 0.21 µM for PPARα. This dual engagement drives synergistic metabolic effects: PPARγ-mediated insulin sensitization in adipocytes complements PPARα-driven fatty acid oxidation in hepatocytes [2] [7]. Saturation transfer difference (STD) NMR studies further confirm direct binding, showing strong saturation transfer signals for the thiazolidinedione ring’s C5 proton and the benzamide carbonyl, indicating intimate contact with both receptor subtypes [7].
Table 1: Binding Affinity and Transactivation Potency of the Compound at PPAR Subtypes
PPAR Subtype | Binding K~i~ (µM) | Transactivation EC~50~ (µM) | Coregulator Recruitment Profile |
---|---|---|---|
PPARγ | 0.18 ± 0.03 | 0.32 ± 0.08 | Strong SRC-1, PGC-1α, MED1 |
PPARα | 0.87 ± 0.11 | 1.15 ± 0.21 | Moderate TRAP220, PGC-1α |
PPARδ | >10 | >10 | Negligible |
The compound’s selectivity for PPARα/γ over PPARδ and other nuclear receptors (e.g., LXR, FXR) arises from steric and electronic features engineered into its scaffold. The 2-methoxy group on the benzamide ring imposes a ~120° dihedral angle between the methoxy oxygen and amide carbonyl, orienting the TZD moiety into the Ω-pocket of PPARγ—a subcavity lined by Cys285, Leu330, and Met364 [3] [7]. This orientation is sterically incompatible with the shallower PPARδ LBD, where Gln255 and Thr253 clash with the methoxy substituent. The 4-(trifluoromethyl)benzyl group further enhances selectivity via hydrophobic filling of the PPARγ-specific cavity formed by Phe282, Leu340, and Ile341. The trifluoromethyl group’s high electronegativity also induces a dipole moment that repels water molecules from the LBD, enhancing binding entropy [3] [8].
Mutagenesis studies pinpoint residues governing activation efficacy:
The spacer length between the benzamide and TZD moieties (a –CH~2~– linker) optimizes domain communication. Shorter linkages (direct fusion) reduce PPARα efficacy 8-fold by straining the receptor’s hinge region, while longer chains (e.g., –CH~2~CH~2~–) destabilize helix H12 in PPARγ. Molecular dynamics simulations confirm that the –CH~2~– linker allows adaptive folding, with root-mean-square fluctuation (RMSF) values <1.2 Å for the ligand-bound PPARγ LBD over 100-ns trajectories [7].
Unlike classical TZDs (e.g., rosiglitazone, pioglitazone), which act as pure PPARγ agonists, this benzamide-TZD hybrid exhibits a distinct balanced dual-receptor profile. Rosiglitazone binds PPARγ with K~d~ ~40 nM but shows >100-fold selectivity over PPARα, leading to adipocyte hypertrophy and weight gain [2] [8]. In contrast, the title compound’s moderate PPARα activity (EC~50~ = 1.15 µM) counteracts adverse effects by promoting lean mass preservation and lipid clearance. In db/db mouse primary adipocytes, it enhances glucose uptake (EC~50~ = 0.8 µM) comparably to rosiglitazone (EC~50~ = 0.3 µM) but with reduced adipogenic potency (50% lower triglyceride accumulation at 10 µM) [2].
Structurally, the replacement of the TZD ring’s classical lipophilic tail (e.g., rosiglitazone’s pyridinyl ethyl tail) with the N-benzylbenzamide group eliminates off-target interactions. Classical TZDs bind PPARγ’s alternate site (AF-2), displacing corepressors like NCoR, but also inhibit carbonic anhydrase IV and modulate L-type calcium channels. The title compound’s benzamide moiety selectively engages the AF-1 surface, avoiding these interactions. In vitro profiling against 50 nuclear receptors confirms >50-fold selectivity for PPARα/γ over FXR, LXR, or RXR [3] [7].
Table 2: Structural and Pharmacological Comparison with Classical TZDs
Property | 5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide | Rosiglitazone | Pioglitazone |
---|---|---|---|
Core Scaffold | Benzamide-linked TZD | Thiazolidinedione with pyridinyl tail | Thiazolidinedione with pyridinyl tail |
PPARγ EC~50~ (µM) | 0.32 | 0.03 | 0.55 |
PPARα EC~50~ (µM) | 1.15 | >10 | 2.5 |
Adipogenesis Promotion | Moderate (+50% vs. control) | Strong (+150% vs. control) | Moderate (+70% vs. control) |
Off-Target Activity | None detected (50 receptors screened) | Carbonic anhydrase IV inhibition | L-type Ca²⁺ channel modulation |
This compound’s beneficial gene regulation profile further distinguishes it from classical TZDs. In 3T3-L1 adipocytes, it upregulates adiponectin (3.2-fold) and GLUT4 (2.8-fold) similarly to rosiglitazone but suppresses resistin expression (-40%) and TNFα secretion (-55%)—effects absent in pure PPARγ agonists. This unique transcriptome signature arises from PPARα-driven AMPK phosphorylation and SIRT1 activation, countering PPARγ’s pro-adipogenic drive [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7